molecular formula C23H19N5O3S B15077156 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B15077156
M. Wt: 445.5 g/mol
InChI Key: IJWPJBMSSDDMIY-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding Schiff base. The Schiff base is subsequently reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring or the nitrophenyl group.

    Reduction: Reduced forms of the nitrophenyl group or the Schiff base.

    Substitution: Substituted benzimidazole or nitrophenyl derivatives.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups The presence of both the benzimidazole and nitrophenyl groups allows for a diverse range of chemical reactions and biological interactions

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19N5O3S/c29-22(26-24-14-18-10-4-6-12-20(18)28(30)31)16-32-23-25-19-11-5-7-13-21(19)27(23)15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,26,29)/b24-14+

InChI Key

IJWPJBMSSDDMIY-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.